molecular formula C14H13N3O3 B11613745 N'-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide

N'-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide

Katalognummer: B11613745
Molekulargewicht: 271.27 g/mol
InChI-Schlüssel: JYUOFOXUBPLQCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide is an organic compound with a complex structure that includes a pyridine ring and a methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide typically involves the reaction of 2-methoxybenzoic acid with pyridine-3-carboximidamide. The reaction is carried out under controlled conditions, often using a coupling reagent to facilitate the formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N’-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N’-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-{[(2-hydroxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide
  • N’-{[(2-chlorophenyl)carbonyl]oxy}pyridine-3-carboximidamide
  • N’-{[(2-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide

Uniqueness

N’-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C14H13N3O3

Molekulargewicht

271.27 g/mol

IUPAC-Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-methoxybenzoate

InChI

InChI=1S/C14H13N3O3/c1-19-12-7-3-2-6-11(12)14(18)20-17-13(15)10-5-4-8-16-9-10/h2-9H,1H3,(H2,15,17)

InChI-Schlüssel

JYUOFOXUBPLQCY-UHFFFAOYSA-N

Isomerische SMILES

COC1=CC=CC=C1C(=O)O/N=C(/C2=CN=CC=C2)\N

Kanonische SMILES

COC1=CC=CC=C1C(=O)ON=C(C2=CN=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.